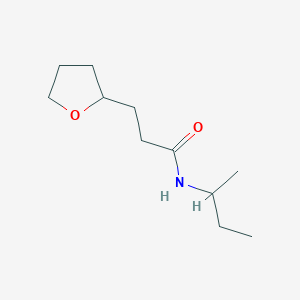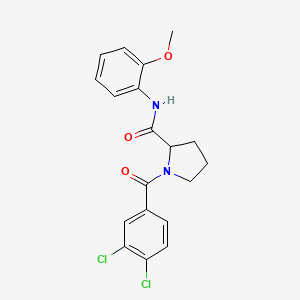
N-cyclopentyl-2-(dimethylamino)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-(dimethylamino)pyridine-4-carboxamide, commonly known as CDAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CDAP is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are key enzymes involved in the regulation of cellular signaling pathways. In
Scientific Research Applications
CDAP has been used in a variety of scientific research applications. One of its primary uses is as a PTP inhibitor, which allows researchers to study the role of N-cyclopentyl-2-(dimethylamino)pyridine-4-carboxamide in cellular signaling pathways. CDAP has also been used as a tool to investigate the regulation of protein tyrosine kinases (PTKs) and their downstream signaling pathways. Additionally, CDAP has been used to study the role of N-cyclopentyl-2-(dimethylamino)pyridine-4-carboxamide in cancer cell growth and proliferation.
Mechanism of Action
CDAP works by binding to the active site of N-cyclopentyl-2-(dimethylamino)pyridine-4-carboxamide, which prevents them from dephosphorylating their target proteins. This leads to the accumulation of phosphorylated proteins, which can result in altered signaling pathways and cellular processes. CDAP has been shown to be a potent inhibitor of several N-cyclopentyl-2-(dimethylamino)pyridine-4-carboxamide, including PTP1B, TCPTP, and SHP-2.
Biochemical and Physiological Effects
CDAP has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that CDAP can inhibit the growth and proliferation of cancer cells. Additionally, CDAP has been shown to enhance insulin signaling and glucose uptake in adipocytes, which could have potential applications in the treatment of diabetes. CDAP has also been shown to modulate the activity of several other signaling pathways, including the MAPK and PI3K/Akt pathways.
Advantages and Limitations for Lab Experiments
One of the primary advantages of CDAP is its specificity for N-cyclopentyl-2-(dimethylamino)pyridine-4-carboxamide. This allows researchers to selectively inhibit PTP activity without affecting other cellular processes. Additionally, CDAP is relatively easy to synthesize and has good stability under standard laboratory conditions. However, one limitation of CDAP is its potential toxicity, particularly at high concentrations. Careful dose-response studies are necessary to ensure that CDAP is used safely in laboratory experiments.
Future Directions
There are several future directions for research involving CDAP. One area of interest is the development of more potent and selective PTP inhibitors based on the structure of CDAP. Additionally, CDAP could be used as a tool to investigate the role of N-cyclopentyl-2-(dimethylamino)pyridine-4-carboxamide in a variety of cellular processes, including immune function and neurodegenerative diseases. Finally, CDAP could be used in combination with other inhibitors to investigate the complex interactions between N-cyclopentyl-2-(dimethylamino)pyridine-4-carboxamide and other signaling pathways.
Synthesis Methods
The synthesis of CDAP involves several steps. First, 2-bromo-4-cyanopyridine is reacted with cyclopentylmagnesium bromide to form 2-cyclopentyl-4-cyanopyridine. This intermediate is then reacted with dimethylamine to form N-cyclopentyl-2-(dimethylamino)pyridine-4-carbonitrile, which is subsequently hydrolyzed to CDAP.
properties
IUPAC Name |
N-cyclopentyl-2-(dimethylamino)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-16(2)12-9-10(7-8-14-12)13(17)15-11-5-3-4-6-11/h7-9,11H,3-6H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSBHHBGCXRBIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(dimethylamino)pyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[2-(3,5-Dimethylpiperidin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7517639.png)


![4-[[(5-Cyanopyridin-2-yl)-cyclopropylamino]methyl]benzamide](/img/structure/B7517657.png)

![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7517684.png)